molecular formula C6H4BrNO B046077 5-Bromonicotinaldehyde CAS No. 113118-81-3

5-Bromonicotinaldehyde

Cat. No. B046077
M. Wt: 186.01 g/mol
InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
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Patent
US07528256B2

Procedure details

1.75 g of lithium aluminium hydride powder are suspended in 64 g of THF. A mixture of 5.9 g of ethyl acetate and 28 g of THF is subsequently added dropwise with cooling. After 30 minutes, this reaction mixture is added dropwise at 0° C. to 10° C. to a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide from Example 3(a) in 30 g of THF (this corresponds to 150% excess of the reducing agent). After 1 hour, the reaction mixture is poured into 35 ml of 12% sulfuric acid, and the organic phase is evaporated to dryness. Recrystallisation from MTB ether and drying gives 1.91 g of product (=55.7% of theory). Melting point 95° C.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
solvent
Reaction Step Two
Name
5-bromopyridine-3-carboxylic acid morpholinamide
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
64 g
Type
solvent
Reaction Step Five
Yield
55.7%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.N1(C(N)=O)CCOCC1.[Br:22][C:23]1[CH:24]=[C:25]([C:29](O)=[O:30])[CH:26]=[N:27][CH:28]=1.S(=O)(=O)(O)O>C1COCC1>[Br:22][C:23]1[CH:28]=[N:27][CH:26]=[C:25]([CH:24]=1)[CH:29]=[O:30] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
28 g
Type
solvent
Smiles
C1CCOC1
Step Three
Name
5-bromopyridine-3-carboxylic acid morpholinamide
Quantity
5 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)N.BrC=1C=C(C=NC1)C(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
64 g
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is subsequently added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallisation from MTB ether
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=C(C=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.